molecular formula C20H22N2O4 B2725389 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-94-7

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2725389
CAS No.: 942013-94-7
M. Wt: 354.406
InChI Key: LJJCDQSWRUPJSI-UHFFFAOYSA-N
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Description

“3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” is a chemical compound with the molecular formula C21H24N2O5. It’s part of the benzamide class of compounds, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “this compound” is analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

Benzamide compounds, including “this compound”, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Antipsychotic Agents Development

  • Benzamides, including closely related compounds to "3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide," have been synthesized and evaluated for their antidopaminergic properties. These compounds have shown potential for investigating dopamine D-2 mediated responses, highlighting their suitability for antipsychotic drug development and receptor binding studies in both in vitro and in vivo models (Högberg et al., 1990).

Cancer Stem Cells Targeting

  • Novel derivatives designed for antitumor activity against cancer stem cells have been synthesized, demonstrating significant in vitro activity against colon cancer stem cells. These findings suggest the potential for developing new therapeutic agents targeting cancer stem cells (Bhat et al., 2016).

Anti-Tubercular Scaffold Development

  • A series of novel benzamide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising results. These compounds, through molecular docking studies, suggest a new avenue for anti-tubercular drug discovery (Nimbalkar et al., 2018).

Dopamine D2 Receptors Ligands

  • Synthesized compounds related to the benzamide class have been evaluated for their affinity to CNS dopamine D2 receptors, presenting potential for in vivo positron emission tomography (PET) studies based on their selective, high potency binding affinity (Bishop et al., 1991).

Antimicrobial and Antifungal Applications

  • Benzamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential in combating microbial infections. This research contributes to the development of new antimicrobial agents (Talupur et al., 2021).

Future Directions

Benzamides, including “3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide”, have a wide range of applications in various fields such as medical, industrial, biological, and potential drug industries . Therefore, future research could focus on exploring these applications further, particularly in drug discovery .

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-10-14(11-18(13-17)26-2)20(24)21-15-6-5-7-16(12-15)22-9-4-3-8-19(22)23/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCDQSWRUPJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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